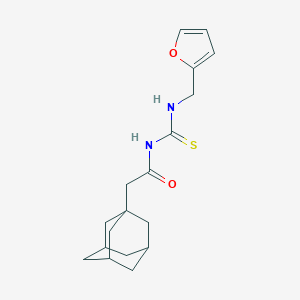![molecular formula C18H18N2O4 B251313 N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide, also known as IBN-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBN-1 is a small molecule that belongs to the class of benzodioxole derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide is still not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammatory diseases. Moreover, this compound has been found to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
实验室实验的优点和局限性
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Moreover, this compound is relatively easy to synthesize using various methods. However, this compound also has some limitations, including its low water solubility, which may affect its bioavailability in vivo. Moreover, this compound has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the research on N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide. One of the potential directions is the development of this compound-based materials for various applications, including sensors, optoelectronics, and energy storage devices. Another potential direction is the optimization of this compound for its biological activities, including the development of more potent and selective inhibitors of HDACs and NF-κB. Moreover, the development of this compound-based prodrugs for the treatment of cancer and inflammatory diseases is another potential direction for future research.
合成方法
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The most commonly used method for the synthesis of this compound is the Suzuki-Miyaura coupling reaction. In this method, 4-bromo-N-(4-bromophenyl)benzamide is reacted with 4-isobutyrylamino-phenylboronic acid in the presence of a palladium catalyst to form this compound.
科学研究应用
N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In material science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
属性
分子式 |
C18H18N2O4 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC 名称 |
N-[4-(2-methylpropanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)17(21)19-13-4-6-14(7-5-13)20-18(22)12-3-8-15-16(9-12)24-10-23-15/h3-9,11H,10H2,1-2H3,(H,19,21)(H,20,22) |
InChI 键 |
IDOLGHUKGNNYJC-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
溶解度 |
0.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-({[(1-adamantylacetyl)amino]carbothioyl}amino)benzoate](/img/structure/B251232.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B251234.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B251235.png)
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
